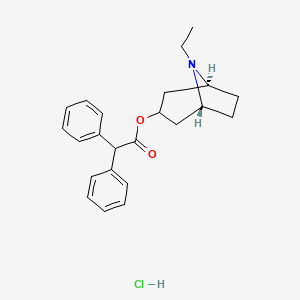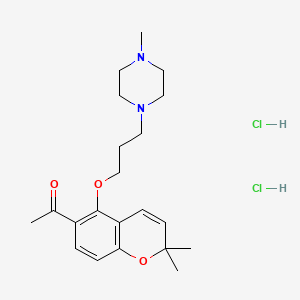
4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- involves several steps. One common synthetic route includes the reaction of 3-(methylthio)-5-phenylisothiazole with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Aplicaciones Científicas De Investigación
4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- can be compared with other similar compounds such as:
4-Isothiazolecarbonitrile, 3-(methylthio)-5-(propylthio)-: This compound has a similar structure but with a propylthio group instead of a phenyl group.
4-Isothiazolecarbonitrile, 3-methoxy-5-(methylthio)-: This compound features a methoxy group in place of the phenyl group.
The uniqueness of 4-Isothiazolecarbonitrile, 3-(methylthio)-5-phenyl- lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
221006-20-8 |
|---|---|
Fórmula molecular |
C11H8N2S2 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
3-methylsulfanyl-5-phenyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C11H8N2S2/c1-14-11-9(7-12)10(15-13-11)8-5-3-2-4-6-8/h2-6H,1H3 |
Clave InChI |
ZPMLIDDJACUALQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NSC(=C1C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)



